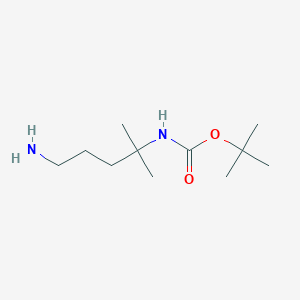
Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which consists of a carbonyl group (C=O) attached to an amine group (NH2), and a tert-butyl group (C(CH3)3). They are often used as protecting groups in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by rearrangement and elimination of tert-butanol .Molecular Structure Analysis
Tert-butyl carbamates have a polar structure due to the presence of the carbonyl group and the amine group . The carbonyl group is planar, while the amine group can adopt a pyramidal or planar geometry depending on its state of protonation .Chemical Reactions Analysis
Tert-butyl carbamates can participate in a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to give the corresponding amines . They can also undergo palladium-catalyzed cross-coupling reactions with aryl halides .Physical And Chemical Properties Analysis
Tert-butyl carbamates are typically solid at room temperature . They are polar compounds and are therefore soluble in polar solvents like alcohols and N,N-dimethylformamide, and insoluble in nonpolar solvents like alkanes .Aplicaciones Científicas De Investigación
Isomorphous Crystal Structures
Tert-butyl derivatives, including tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate, are used in crystallography to study isomorphous crystal structures. These compounds, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been recognized for their role in forming bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, showcasing their utility in crystal structure analysis (Baillargeon et al., 2017).
Synthesis of Biologically Active Compounds
Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate serves as an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for this compound has been established, highlighting its significance in medicinal chemistry and drug development processes (Zhao et al., 2017).
Evaluation of tert‐Butyl Isosteres
The tert-butyl group's physicochemical and pharmacokinetic properties have been evaluated, showing its common motif in medicinal chemistry. The study documents the effects of tert-butyl isosteres in drug analogues, indicating its impact on lipophilicity and metabolic stability, which is crucial for the drug discovery process (Westphal et al., 2015).
Chemical Kinetics and Environmental Studies
Research on the chemical kinetics of oxidation of methyl tert-butyl ether (MTBE) suggests that tert-butyl-based compounds like MTBE oxidize less readily than alkanes, which aligns with the antiknock effect of MTBE in gasolines. This study provides insight into the behavior of tert-butyl compounds under oxidation conditions, relevant for understanding their environmental and combustion-related properties (Brocard et al., 1983).
Nanofiber Construction and Sensory Materials
Tert-butyl carbazole derivatives have been utilized to construct strong blue emissive nanofibers, effective in detecting volatile acid vapors. This highlights the role of tert-butyl derivatives in materials science, particularly in developing chemosensors and sensory materials for environmental monitoring (Sun et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-11(4,5)7-6-8-12/h6-8,12H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYVDPBTNKQJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

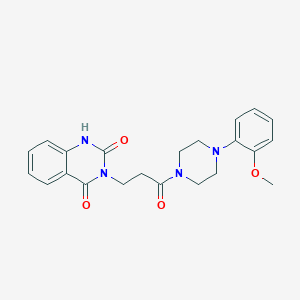
![4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2872850.png)
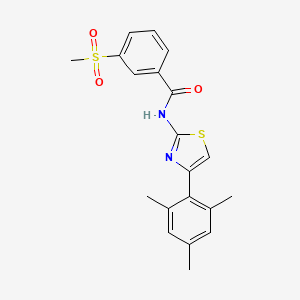
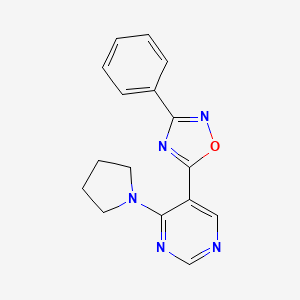
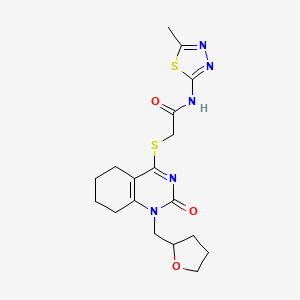
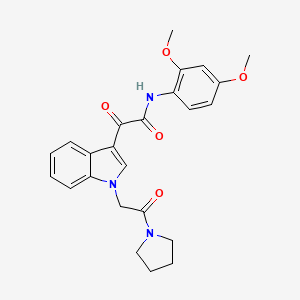
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2872860.png)
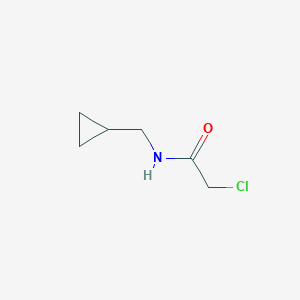
![4-((4-Methoxybenzyl)thio)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2872866.png)
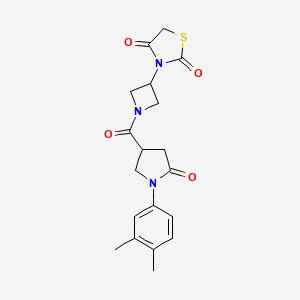
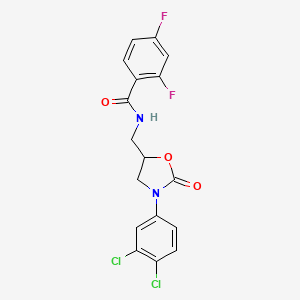
![2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid](/img/structure/B2872869.png)
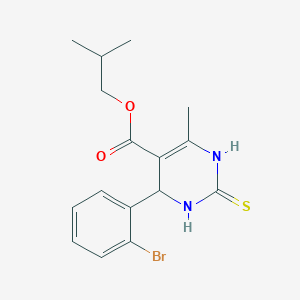
![6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride](/img/structure/B2872872.png)